

# ZW4864's role in triple-negative breast cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | ZW4864    |           |  |  |
| Cat. No.:            | B12414997 | Get Quote |  |  |

An In-depth Technical Guide on the Role of **ZW4864** in Triple-Negative Breast Cancer

#### Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes chemotherapy the primary systemic treatment, highlighting a significant unmet medical need for targeted therapies. The designation "**ZW4864**" has been associated with two distinct investigational compounds with potential relevance to TNBC: the HER2-targeted antibody-drug conjugate zanidatamab zovodotin (formerly ZW49) and a small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This guide provides a detailed technical overview of both entities, their mechanisms of action, and the available preclinical and clinical data concerning their role in triple-negative breast cancer.

## Part 1: Zanidatamab Zovodotin (Formerly ZW49)

Zanidatamab zovodotin is a bispecific antibody-drug conjugate (ADC) that was under investigation for various HER2-expressing solid tumors.[1] While TNBC is defined by the lack of HER2 overexpression, a subset of these tumors may exhibit low levels of HER2 expression, representing a potential therapeutic window for potent HER2-targeted agents like zanidatamab zovodotin.[2] However, it is important to note that the clinical development of zanidatamab zovodotin has been discontinued.[3]

#### **Mechanism of Action**

#### Foundational & Exploratory





Zanidatamab zovodotin's mechanism of action is multifaceted, stemming from its biparatopic antibody, zanidatamab, and its cytotoxic payload.

- Biparatopic HER2 Targeting: The antibody component, zanidatamab, simultaneously binds to
  two distinct epitopes on the HER2 receptor: the extracellular domains 2 (ECD2) and 4
  (ECD4). This unique binding mode, which targets the same domains as trastuzumab and
  pertuzumab, leads to enhanced receptor binding, clustering, and internalization.[4][5]
- Dual HER2 Signal Blockade: By binding to two different sites, zanidatamab provides a more comprehensive blockade of HER2 signaling pathways that drive tumor cell proliferation and survival.[4]
- Cytotoxic Payload Delivery: Zanidatamab is conjugated to a proprietary auristatin payload via a cleavable linker.[4] Upon internalization of the ADC into the tumor cell, the linker is cleaved, releasing the potent cytotoxic agent and leading to cell death.
- Immunogenic Cell Death: The design of zanidatamab zovodotin also promotes immunogenic cell death, which can potentially stimulate an anti-tumor immune response.[4]

### **Signaling Pathway**

The primary signaling pathway targeted by the antibody component of zanidatamab zovodotin is the HER2 signaling cascade.





Click to download full resolution via product page

Figure 1: Zanidatamab zovodotin mechanism of action on the HER2 signaling pathway.

## **Clinical Data in HER2-Expressing Breast Cancer**

While specific data for a TNBC cohort is limited, a phase 1 trial (NCT03821233) of zanidatamab zovodotin monotherapy in heavily pretreated patients with HER2-positive solid cancers included patients with breast cancer.[6] In a cohort of 8 patients with breast cancer, the confirmed objective response rate (cORR) was 13%, with a disease control rate (DCR) of 50%. [6]



Another phase 1 trial evaluated zanidatamab in combination with chemotherapy in patients with HER2-expressing metastatic breast cancer, including a HER2-low population.[2] In the HER2-low cohort (n=15), the cORR was 20%, with a median duration of response of 10.4 months.[2]

Table 1: Clinical Efficacy of Zanidatamab Zovodotin in HER2-Expressing Breast Cancer

| Clinical<br>Trial<br>Phase   | Patient<br>Populatio<br>n                  | Treatmen<br>t                            | N  | Confirme<br>d<br>Objective<br>Respons<br>e Rate<br>(cORR) | Disease<br>Control<br>Rate<br>(DCR) | Median Duration of Response (DoR) |
|------------------------------|--------------------------------------------|------------------------------------------|----|-----------------------------------------------------------|-------------------------------------|-----------------------------------|
| Phase 1<br>(NCT0382<br>1233) | HER2+<br>Breast<br>Cancer                  | Monothera<br>py                          | 8  | 13%[6]                                                    | 50%[6]                              | Not<br>Reported                   |
| Phase 1                      | HER2-low<br>Metastatic<br>Breast<br>Cancer | Combinatio<br>n with<br>Chemother<br>apy | 15 | 20%[2]                                                    | Not<br>Reported                     | 10.4<br>months[2]                 |

## **Experimental Protocols**

Phase 1 Dose-Escalation and Expansion Study (NCT03821233)

- Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety, tolerability, and antitumor activity of zanidatamab zovodotin.[6]
- Patient Population: Patients with locally advanced (unresectable) or metastatic HER2expressing cancers who have progressed following treatment with existing approved therapies.[4][6]
- Methodology: This was a multicenter, open-label, dose-escalation and cohort-expansion study.[4] Patients received zanidatamab zovodotin intravenously. The dose-expansion cohorts included patients with HER2-positive breast cancer, HER2-positive



gastric/gastroesophageal junction adenocarcinoma, and other HER2-positive solid cancers. [6]



Click to download full resolution via product page

Figure 2: Experimental workflow for the Phase 1 trial of zanidatamab zovodotin.

#### Part 2: ZW4864 Small-Molecule Inhibitor

A distinct compound, also designated **ZW4864**, has been identified as a small-molecule inhibitor of the  $\beta$ -catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[7] The Wnt/ $\beta$ -catenin signaling pathway is frequently dysregulated in various cancers, including TNBC, where it contributes to tumor progression and therapy resistance.[8]

### **Mechanism of Action**

**ZW4864** functions by disrupting the interaction between  $\beta$ -catenin and its coactivator BCL9.

- Inhibition of β-catenin/BCL9 Interaction: In the nucleus of cancer cells with aberrant Wnt signaling, β-catenin forms a complex with TCF/LEF transcription factors and co-activators like BCL9 to drive the expression of oncogenic target genes.[7] **ZW4864** directly interferes with the binding of β-catenin to BCL9, thereby inhibiting the formation of this transcriptional complex.
- Suppression of Wnt Target Gene Expression: By blocking the β-catenin/BCL9 interaction,
   ZW4864 leads to the downregulation of Wnt/β-catenin target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival.[7]



• Inhibition of Cancer Cell Growth: The suppression of oncogenic gene expression ultimately results in the inhibition of Wnt-dependent cancer cell growth.[7]

## **Signaling Pathway**

**ZW4864** targets the final transcriptional activation step of the canonical Wnt/ $\beta$ -catenin signaling pathway.





Click to download full resolution via product page



Figure 3: Mechanism of action of the small-molecule inhibitor **ZW4864** on the Wnt/ $\beta$ -catenin pathway.

#### **Preclinical Data in TNBC Models**

A preclinical study investigated the effects of **ZW4864** in TNBC cell lines with hyperactive  $\beta$ -catenin signaling.[7]

Table 2: Preclinical Activity of **ZW4864** in TNBC Cell Lines

| Cell Line                | Assay                            | Endpoint                        | ZW4864 Activity                                                                |
|--------------------------|----------------------------------|---------------------------------|--------------------------------------------------------------------------------|
| MDA-MB-468 (TNBC)        | Cell Growth Inhibition<br>Rescue | Reversal of growth inhibition   | Constitutive activation of β-catenin rescued ZW4864-treated cells.             |
| SW480 (Colon<br>Cancer)  | qPCR of Wnt Target<br>Genes      | Gene Expression                 | At 10 μM, had slight<br>or no effect on Axin2,<br>cyclin D1, and BCL9L.<br>[7] |
| HCT116 (Colon<br>Cancer) | Cell Growth Inhibition           | Selectivity vs. Normal<br>Cells | 1.2-fold selective over MCF10A (normal breast epithelial cells). [7]           |
| MDA-MB-231 (TNBC)        | Cell Growth Inhibition           | Selectivity vs. Normal<br>Cells | 3.2-fold selective over MCF10A.[7]                                             |

It is noteworthy that in this study, a derivative of **ZW4864**, compound 21, demonstrated greater potency in suppressing Wnt/ $\beta$ -catenin target gene transcription and selective inhibition of Wnt-dependent cancer cell growth compared to **ZW4864**.[7]

### **Experimental Protocols**

In Vitro Evaluation of ZW4864



- Cell Lines: MDA-MB-468 (TNBC), SW480 (colon cancer), HCT116 (colon cancer), MDA-MB-231 (TNBC), and MCF10A (normal breast epithelial).[7]
- β-catenin Rescue Experiment: MDA-MB-468 cells were treated with ZW4864. A plasmid to
  constitutively activate β-catenin was transfected into the cells to determine if it could rescue
  the growth inhibition caused by ZW4864.[7]
- Quantitative PCR (qPCR): SW480 cells were treated with ZW4864 to measure the expression levels of Wnt/β-catenin target genes (Axin2, cyclin D1, BCL9L) and a housekeeping gene (HPRT).[7]
- Cell Viability Assays: The effects of ZW4864 on the viability of various cancer cell lines and a normal cell line were assessed to determine potency and selectivity.[7]



Click to download full resolution via product page

Figure 4: Experimental workflow for the preclinical evaluation of the small-molecule inhibitor **ZW4864**.

### Conclusion

The designation **ZW4864** has been applied to two distinct therapeutic agents with different mechanisms and stages of development relevant to triple-negative breast cancer. Zanidatamab



zovodotin, a HER2-targeted ADC, showed promise in HER2-expressing cancers, including HER2-low breast cancer which can encompass some TNBC cases. However, its clinical development has been halted. The small-molecule inhibitor **ZW4864** targets the Wnt/ $\beta$ -catenin pathway, a key signaling cascade in TNBC. Preclinical studies have demonstrated its on-target activity in TNBC cell lines, although more potent derivatives have since been identified. Further research would be necessary to fully elucidate the therapeutic potential of targeting the  $\beta$ -catenin/BCL9 interaction in TNBC. This guide provides a comprehensive summary of the available technical information for both compounds, offering a resource for researchers and drug development professionals in the field of oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Zanidatamab Plus Chemo Shows Response in HER2+ and HER2-Low mBC | Docwire News [docwirenews.com]
- 3. Zymeworks Provides Corporate Update and Reports Second Quarter 2024 Financial Results | Zymeworks Inc. [ir.zymeworks.com]
- 4. adcreview.com [adcreview.com]
- 5. Exploring Zanidatamab's efficacy across HER2-positive Malignancies: a narrative review -PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. New ZW4864 Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein— Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [ZW4864's role in triple-negative breast cancer].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12414997#zw4864-s-role-in-triple-negative-breast-cancer]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com